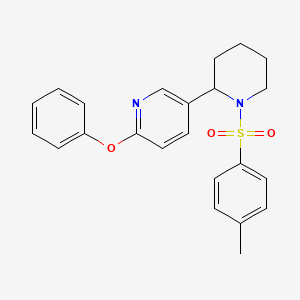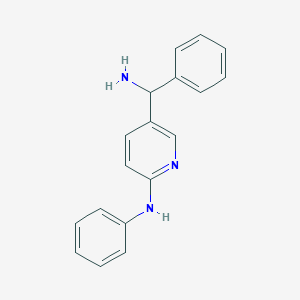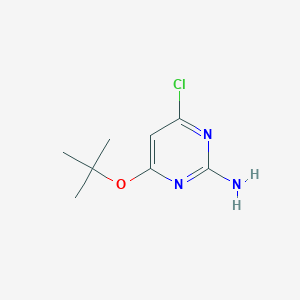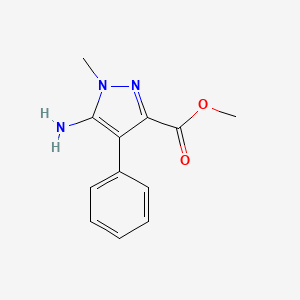
5,7-Difluoro-6-methoxyisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-6-methoxyisoindolin-1-one is a fluorinated organic compound with the molecular formula C9H7F2NO2 and a molecular weight of 199.15 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in advanced research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Leimgruber–Batcho indole synthesis, which involves the formation of an indole precursor followed by fluorination and methoxylation . The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of 5,7-Difluoro-6-methoxyisoindolin-1-one may involve catalytic processes to enhance yield and selectivity. The use of advanced catalytic systems can help in overcoming the challenges associated with multiple reaction steps and high costs .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-6-methoxyisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,7-Difluoro-6-methoxyisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-6-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,7-Difluoro-6-methoxyisoindolin-1-one include other fluorinated isoindolinones and indole derivatives. Examples include:
- 5,7-Difluoroisoindolin-1-one
- 6-Methoxyisoindolin-1-one
- 5,7-Difluoroindole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of fluorine and methoxy groups. This combination imparts distinct reactivity and selectivity, making it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C9H7F2NO2 |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
5,7-difluoro-6-methoxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H7F2NO2/c1-14-8-5(10)2-4-3-12-9(13)6(4)7(8)11/h2H,3H2,1H3,(H,12,13) |
InChI Key |
FXALQNZBFMGGER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNC(=O)C2=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)


![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)








